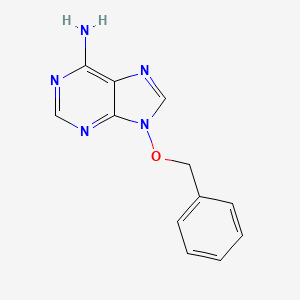

9-(Benzyloxy)-9H-purin-6-amine

Descripción

Propiedades

Número CAS |

61193-37-1 |

|---|---|

Fórmula molecular |

C12H11N5O |

Peso molecular |

241.25 g/mol |

Nombre IUPAC |

9-phenylmethoxypurin-6-amine |

InChI |

InChI=1S/C12H11N5O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) |

Clave InChI |

FRALNCCDZVZYBU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N |

Origen del producto |

United States |

Structure Activity Relationship Sar Studies of 9 Benzyloxy 9h Purin 6 Amine Analogs

Systematic Structural Modifications of the Purine (B94841) Scaffold to Elucidate Activity Determinants

Systematic modifications of the purine scaffold of 9-(benzyloxy)-9H-purin-6-amine analogs have been instrumental in identifying key determinants of biological activity. Research has shown that substitutions at the C2, C6, and N9 positions of the purine ring are crucial for the antagonism of Toll-like receptors 7 and 9 (TLR7 and TLR9). nih.gov

One of the pivotal aspects of the purine scaffold is the substitution at the N9 position. Studies have revealed that alkylation with a small group, such as a cyclopropylmethyl group, at the N9 position is generally favorable for activity. mdpi.com However, increasing the carbon chain length to seven or eight atoms at this position leads to a decrease in activity. mdpi.com In contrast, substitution at the N7 position results in a complete loss of activity, highlighting the critical role of the N9 substituent's placement. nih.gov Similarly, N3-substituted analogs have been found to be considerably less potent than their N9-substituted counterparts. nih.gov

The C2 and C6 positions of the purine ring also play a significant role in determining the biological profile. For instance, the isosteric replacement of a phenyl ring with a pyridine (B92270) ring at the C2 position has been shown to enhance electrostatic complementarity within the target's active site. mdpi.com Furthermore, introducing a chloro-substituent at the C2 position has been explored in the development of potent inhibitors. units.it Modifications at the C6 position, often in conjunction with changes at C2 and N9, have been systematically studied to optimize the antagonistic activity of these purine derivatives. nih.gov

The following table summarizes the impact of various purine scaffold modifications on the activity of this compound analogs:

| Modification Site | Favorable Substituents | Unfavorable Substituents | Impact on Activity | Reference |

| N9 Position | Small alkyl groups (e.g., cyclopropylmethyl) | Long carbon chains (7-8 atoms) | N9 substitution is critical for activity, with smaller groups being optimal. | mdpi.com |

| N7 Position | Any substitution | Complete loss of activity. | nih.gov | |

| N3 Position | Significantly less potent than N9-substituted analogs. | nih.gov | ||

| C2 Position | Pyridine ring (isosteric replacement of phenyl) | Enhances electrostatic complementarity. | mdpi.com | |

| C6 Position | Varied substitutions in combination with C2/N9 | Important for optimizing antagonistic activity. | nih.gov |

These systematic structural modifications underscore the precise requirements of the purine scaffold for optimal biological activity, providing a roadmap for the design of more potent and selective analogs.

Impact of Benzyloxy Group Modifications and Substitutions on Biological Activity

Modifications to the benzyloxy group of this compound analogs have a profound effect on their biological activity. The nature and position of substituents on the benzyl (B1604629) ring can significantly modulate the potency and selectivity of these compounds.

Research has demonstrated that for certain biological targets, the presence of a halogen substituent, particularly in the meta position of the aromatic ring of the benzyloxy moiety, leads to the most potent compounds. acs.org For example, in a series of adenosine (B11128) A1 receptor agonists, compounds with a 3-bromobenzyloxy group displayed high affinity. nih.gov This suggests that a hydrophobic subpocket in the receptor binding site contributes to this enhanced affinity. nih.gov

In other contexts, such as the inhibition of the Hsp90 paralog Grp94, the 8-aryl ring (analogous to the benzyloxy group in function) substituents are critical. Chlorine is generally the preferred substituent over others like –OCH3, –OCF3, –CF3, –CN, or –CH3. nih.gov Bromine is also a tolerable substitution. nih.gov Conversely, the introduction of more polar functionalities on this ring has a deleterious effect on activity, confirming the hydrophobic nature of the binding pocket. nih.gov

The following table details the effects of various substitutions on the benzyloxy group:

| Substituent | Position | Effect on Activity | Target/Context | Reference |

| Halogen (e.g., Bromo) | meta | Increased potency | Adenosine A1 Receptor | acs.orgnih.gov |

| Chlorine | Any | Preferred substituent, enhances potency | Grp94 Inhibition | nih.gov |

| Bromine | Any | Tolerable substitution | Grp94 Inhibition | nih.gov |

| -OCH3, -OCF3, -CF3, -CN, -CH3 | Any | Less favorable than chlorine | Grp94 Inhibition | nih.gov |

| Polar functionalities | Any | Deleterious effect | Grp94 Inhibition | nih.gov |

| 4-Nitrobenzyloxy | para | Most rapid adenine (B156593) ring opening | Kinetic Studies | researchgate.net |

Kinetic studies on 1-benzyloxy-9-methyladenine derivatives have also shed light on the electronic effects of substituents on the benzyloxy group. A 4-nitrobenzyloxy group was found to cause the most rapid opening of the adenine ring, while it resulted in the slowest recyclization to the rearranged isomer. researchgate.net This highlights how electronic modifications to the benzyloxy group can influence the chemical reactivity and stability of the purine system.

Significance of Substituents at the N6-Amine and Other Purine Ring Positions

Substituents at the N6-amine and other positions on the purine ring, such as C2 and C8, are critical in defining the biological activity and selectivity of this compound analogs.

At the N6-position, the introduction of various groups has been a key strategy in the development of potent and selective agonists for adenosine receptors. For instance, substituting the N6-position with cycloalkyl and bicycloalkyl groups has led to A1R-selective agonists. acs.org Specifically, an N-methylbenzylamino moiety at the 6-position of the purine ring has been investigated for its potential to inhibit CD73. units.it

The C8 position has also been a focus of synthetic efforts, particularly in the development of Grp94 inhibitors. A variety of substituents on a C8-aryl ring have been explored. nih.gov It was found that for Grp94, which has a unique cavity adjacent to the adenine binding pocket, certain modifications at this position can enhance selectivity over other Hsp90 isoforms. nih.gov

The table below summarizes the impact of substituents at these key positions:

| Position | Substituent Type | Example Substituent | Effect on Activity/Selectivity | Reference |

| N6 | Cycloalkyl/Bicycloalkyl | Cyclopentyl | Leads to potent and A1R-selective agonists. | acs.org |

| N6 | N-methylbenzylamino | Investigated for CD73 inhibition. | units.it | |

| C2 | Halogen | Chlorine | Contributes to potency and selectivity of adenosine receptor agonists. | acs.org |

| C8 | Aryl ring with various substituents | 2',4'-di-Cl-phenyl | Can enhance selectivity for Grp94 by exploiting a unique binding pocket. | nih.gov |

These findings highlight the intricate interplay between substituents at different positions on the purine ring and their collective influence on the biological properties of this compound analogs.

Spatial and Conformational Requirements for Optimal Molecular Recognition

The biological activity of this compound analogs is intrinsically linked to their three-dimensional structure and conformational flexibility, which govern their ability to be recognized by and bind to their molecular targets.

Molecular modeling and structural analysis studies have provided valuable insights into these requirements. For instance, in the context of Bcr-Abl inhibitors, 3D-QSAR models have been used to visualize the steric and electrostatic potentials of purine analogs. mdpi.com These models indicate that specific spatial arrangements of substituents are crucial for enhanced activity. For example, the incorporation of a cyclopropylmethyl group at the N9 position aligns with sterically favorable regions, thereby augmenting the compound's binding affinity. mdpi.com

The conformation of the molecule is also a key determinant of its biological function. For Grp94 inhibitors, modeling studies have shown that the presence of a methyl group at the C1' position of an N9-alkyl chain can favorably dispose the 8-aryl ring into a backward bent conformation, which is important for binding. nih.gov However, this substitution can also lead to a decrease in potency, highlighting the delicate balance of conformational effects. nih.gov

Crystal structure analyses have further elucidated the spatial arrangements of these molecules. In a study of N-benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angle between the purine ring system and the benzene (B151609) ring was found to be nearly perpendicular (89.21° and 82.14° for the two molecules in the asymmetric unit). researchgate.net This orthogonal arrangement is a key feature of its solid-state conformation.

The flexibility of linkers between the purine core and other moieties is also critical. A crystal structure of an N6-disubstituted acyclic ADP analog in complex with human CD73 revealed that a flexible pentyl linker at the N9 position can adapt to significant interdomain rotational changes in the enzyme. units.it This adaptability is crucial for maintaining potent inhibition.

The following table summarizes key spatial and conformational requirements:

| Structural Feature | Favorable Aspect | Impact on Molecular Recognition | Reference |

| N9-Substituent | Cyclopropylmethyl group | Corresponds with sterically favorable regions, enhancing binding affinity. | mdpi.com |

| 8-Aryl Ring Conformation | Backward bent conformation | Favorable for binding to Grp94. | nih.gov |

| Purine and Benzene Ring Orientation | Nearly perpendicular dihedral angle | Defines the solid-state conformation. | researchgate.net |

| N9-Linker Flexibility | Flexible pentyl linker | Allows adaptation to protein conformational changes, maintaining potent inhibition. | units.it |

These findings underscore the importance of considering the spatial and conformational properties of this compound analogs in the design of new and more effective therapeutic agents.

Mechanistic Investigations and Molecular Target Elucidation for 9 Benzyloxy 9h Purin 6 Amine Derivatives

Enzyme Inhibition Studies in Purine-Related Metabolic Pathways.benchchem.com

Derivatives of 9-(Benzyloxy)-9H-purin-6-amine have been the subject of various studies to understand their interaction with enzymes involved in purine (B94841) metabolism and other related pathways. These investigations are crucial for elucidating the potential mechanisms of action of these compounds.

Purine Nucleoside Phosphorylase (PNP) Modulation

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxypurine ribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. rcsb.org Inhibition of PNP is a therapeutic strategy for certain cancers, particularly T-cell malignancies.

Research has shown that certain purine derivatives can act as inhibitors of PNP. For instance, 9-benzyl-9-deazaguanine (B117557) has been identified as a potent inhibitor of PNP. nih.gov Studies involving the co-administration of such inhibitors with other therapeutic agents, like 6-thio-2'-deoxyguanosine, have been conducted to modulate the metabolic pathways and enhance therapeutic outcomes. nih.gov While direct studies on this compound itself as a PNP inhibitor are not extensively detailed in the provided results, the broader class of 6,9-disubstituted purines has been investigated for various biological activities. nih.gov It has been reported that acyclic nucleotide analogs and their mono- and diphosphate (B83284) forms can inhibit the PNP-dependent degradation of other nucleoside analogs. nih.gov

Adenosine (B11128) Deaminase (ADA) Interactions

Adenosine Deaminase (ADA) is another critical enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. uniprot.orgnih.gov ADA plays a significant role in adenosine homeostasis and can modulate cellular signaling by regulating extracellular adenosine levels. uniprot.org

The interaction of purine derivatives with ADA is of considerable interest. Some 6-substituted purine ribonucleoside derivatives have been evaluated for their ability to inhibit ADA. grafiati.com For example, 6-(hydroxymethyl)purine ribonucleoside has demonstrated moderate inhibition of adenosine deaminase. grafiati.com ADA can also be utilized in the synthesis of modified purine nucleosides through its deamination activity. researchgate.net The enzyme's broad substrate specificity allows it to act on various purine analogs, including carbocyclic and acyclic nucleosides. researchgate.net The interaction of ADA with cell surface proteins like CD26 can also influence its activity and co-stimulatory functions in the immune system. mdpi.comnih.gov

Aldose Reductase (ALR) Inhibition Potential

Aldose reductase (ALR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. austinpublishinggroup.comunits.it Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications. frontiersin.org Therefore, ALR inhibitors are being investigated as potential therapeutic agents.

A series of 9H-purin-6-amine derivatives have been designed and synthesized as ALR inhibitors. researchgate.net Structure-activity relationship studies have highlighted the importance of specific substitutions on the purine scaffold for potent and selective ALR inhibition. researchgate.netresearchgate.net For example, derivatives with a C6-substituted benzylamine (B48309) side chain and an N9-carboxylic acid group have shown submicromolar IC50 values against ALR2. researchgate.net Molecular docking studies have further elucidated the binding interactions of these inhibitors within the active site of aldose reductase. researchgate.net

| Compound ID | Modification | Target Enzyme | IC50 Value (µM) | Selectivity |

| Compound 4e | C6-substituted benzylamine and N9 carboxylic acid on 9H-purin-6-amine scaffold | Aldose Reductase 2 (ALR2) | 0.038 | High |

Investigation of Other Relevant Enzyme Targets

Beyond PNP, ADA, and ALR, derivatives of this compound have been explored for their effects on other enzymes. For example, some purine derivatives have been investigated as inhibitors of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that contributes to tumor cell resistance to certain anticancer drugs. nih.gov Specifically, 6-benzyloxy-9H-purin-2-ylamine derivatives have been synthesized and evaluated for their affinity towards MGMT. nih.gov

Receptor Binding and Modulation Characterization.ontosight.ai

The interaction of this compound derivatives with various receptors, particularly purinergic receptors, is a key area of investigation to understand their pharmacological effects.

Purinergic Receptor (e.g., A2AAR) Antagonism or Agonism

Purinergic receptors, such as the A2A adenosine receptor (A2AAR), are involved in a multitude of physiological processes. ontosight.ai A2AAR antagonists are being explored for their therapeutic potential in conditions like Parkinson's disease and for their anti-inflammatory effects. nih.govresearchgate.netmdpi.com

Several studies have focused on designing and synthesizing 2,6,9-trisubstituted purine derivatives as A2AAR antagonists. nih.gov For instance, a series of these derivatives were evaluated for their ability to inhibit A2AAR activity, with some compounds demonstrating potent antagonistic properties. nih.gov Structure-activity relationship studies have been crucial in optimizing the affinity and selectivity of these compounds for the A2AAR. tuni.fi The antagonistic effect of these derivatives can modulate downstream signaling pathways, such as the cAMP/PKA/CREB pathway. nih.gov

| Compound ID | Receptor Target | Activity | Key Findings |

| 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol (6a) | A2AAR | Antagonist | Potent antifibrotic properties, inhibited fibrogenic marker proteins. nih.gov |

| 9-benzyl-N-methyl-2-(phenylethynyl)-9H-purin-6-amine (5a) | A2AAR | Antagonist | Initial screening hit for A2AAR antagonism. nih.gov |

| 9-((benzyloxy)methyl)-N-methyl-2-(phenylethynyl)-9H-purin-6-amine (5j) | A2AAR | Antagonist | Initial screening hit for A2AAR antagonism. nih.gov |

Interactions with Nucleic Acids and DNA Repair Enzymes

The interaction of purine derivatives with DNA and its associated repair enzymes is a critical area of investigation, particularly in the context of sensitizing tumor cells to chemotherapy. A key enzyme in this process is O⁶-alkylguanine-DNA alkyltransferase (AGT), which repairs DNA damage from alkylating agents.

O⁶-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents, which are a class of chemotherapy drugs. AGT functions by removing alkyl groups from the O⁶ position of guanine (B1146940) in DNA, transferring the group to one of its own cysteine residues. This action repairs the DNA lesion but also results in the irreversible inactivation of the AGT protein. nih.gov High levels of AGT in cancer cells are a major cause of therapeutic resistance to alkylating agents.

The ability to inhibit AGT can, therefore, enhance the efficacy of these chemotherapeutic drugs. The most well-studied and potent inhibitors of AGT are derivatives of O⁶-benzylguanine (O⁶-BG). nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have revealed strict requirements for effective AGT inhibition. The primary structural feature for potent inactivation of human AGT is an allyl or, more effectively, a benzyl (B1604629) group attached to the exocyclic oxygen at the C6 position of a 2-aminopurine (B61359) (guanine) core. nih.gov The enzyme's active site specifically recognizes this O⁶-alkoxy/benzyloxy moiety, facilitating the transfer of the benzyl group and leading to the enzyme's inactivation.

Conversely, the position of this substituent is paramount. While various modifications at the N9 position of the purine ring are tolerated and can preserve AGT inhibitory activity, moving the critical substituent away from the O⁶ position drastically alters its function. nih.govnih.gov Specifically, substitution at the N7 position results in a complete loss of activity. nih.gov

For the compound This compound , the benzyloxy group is located at the N9 position of the purine ring, not the O⁶ position. Based on the established mechanism of AGT, which requires the substrate to mimic O⁶-alkylguanine, this N9-substituted isomer is not expected to function as a direct inhibitor of AGT. The active site is structured to bind the alkyl group from the O⁶ position, and an N9-benzyloxy group cannot participate in the necessary alkyl transfer reaction. While the N9 position is important for orienting the molecule, placing the benzyl group here instead of at the O⁶ position removes the key feature required for inactivating the AGT enzyme.

Table 1: Structure-Activity Relationship of Guanine Derivatives as AGT Inactivators This table summarizes the key structural features necessary for AGT inactivation based on published research.

| Position of Substitution | Substituent | Effect on AGT Inactivation | Reference |

| O⁶ | Benzyl | Required for potent activity | nih.gov |

| N⁹ | Various groups | Activity generally preserved | nih.govnih.gov |

| N⁷ | Benzyl | Complete loss of activity | nih.gov |

| C2 | Amino group | Contributes to high-affinity binding | nih.gov |

Impact on Cellular Signaling Pathways (e.g., cAMP/PKA/CREB pathway modulation)

While not a direct modulator of AGT, derivatives of this compound have been shown to interact with crucial cellular signaling pathways, most notably through the antagonism of adenosine receptors. This interaction has a significant downstream impact on the cyclic adenosine monophosphate (cAMP) signaling cascade.

N9-substituted purines are a well-established class of adenosine receptor ligands. nih.govnih.govebi.ac.uk Adenosine receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are G-protein coupled receptors (GPCRs) that play vital roles in numerous physiological processes. The A₂ₐ adenosine receptor (A₂ₐAR) is particularly significant as its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that moves into the nucleus and promotes the expression of genes involved in processes like inflammation, cell proliferation, and fibrosis. nih.gov

Research has identified specific 9-alkoxy purine derivatives as potent antagonists of the A₂ₐAR. For instance, the compound 9-((benzyloxy)methyl)-N-methyl-2-(phenylethynyl)-9H-purin-6-amine , which is structurally related to this compound, was identified as an initial hit compound in the development of A₂ₐAR antagonists. nih.gov By binding to the A₂ₐAR, these antagonists block the receptor's activation by its natural ligand, adenosine. This antagonism prevents the stimulation of adenylyl cyclase, thereby inhibiting the rise in intracellular cAMP levels. The result is a suppression of the PKA/CREB signaling pathway, leading to reduced phosphorylation of CREB and decreased expression of its target genes. nih.gov

The antifibrotic effects of one such derivative, which demonstrated superior performance to the initial hits, were attributed directly to its modulation of the cAMP/PKA/CREB pathway via A₂ₐAR inhibition. nih.gov The study showed that the compound effectively reduced the expression of fibrogenic markers and decreased the phosphorylation of both PKA and CREB. nih.gov

Table 2: Activity of N9-Substituted Purine Derivatives on the A₂ₐAR-cAMP Pathway This interactive table presents findings on representative N9-substituted purine derivatives and their effects on key components of the A₂ₐAR signaling pathway.

| Compound | Target Receptor | Effect on Receptor | Downstream Effect | Reference |

| 9-benzyl-N-methyl-2-(phenylethynyl)-9H-purin-6-amine | A₂ₐAR | Antagonist | Inhibition of CRE promoter activity | nih.gov |

| 9-((benzyloxy)methyl)-N-methyl-2-(phenylethynyl)-9H-purin-6-amine | A₂ₐAR | Antagonist | Inhibition of CRE promoter activity | nih.gov |

| 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol | A₂ₐAR | Potent Antagonist | Reduction of PKA and CREB phosphorylation | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 9 Benzyloxy 9h Purin 6 Amine Research

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) methods, HOMO-LUMO analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. dockdynamics.com DFT is a computational method that calculates the electronic structure of atoms and molecules with high accuracy, providing a balance between computational cost and precision. deeporigin.com For 9-(Benzyloxy)-9H-purin-6-amine, DFT can be used to optimize the molecule's three-dimensional geometry and to compute a variety of electronic descriptors that govern its reactivity and stability.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap implies higher stability. acs.org

These quantum chemical parameters are crucial for predicting how this compound might interact with biological macromolecules. For instance, the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions prone to electrophilic or nucleophilic attack, which are often the sites of intermolecular interactions like hydrogen bonding.

Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT are presented below.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE in eV) | 4.75 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) (eV) | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) (eV) | 1.50 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.375 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.421 | Reciprocal of hardness, indicates reactivity. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein. nih.govwikipedia.org This method is central to structure-based drug design and virtual screening. wikipedia.orgnih.gov For this compound, docking simulations can be used to screen potential protein targets and to hypothesize its binding mode at an atomic level.

The process involves placing the ligand into the binding site of a protein and evaluating the geometry and energetics of the resulting complex using a scoring function. wikipedia.org The scoring function ranks different binding poses, with lower energy scores typically indicating a more favorable interaction. wikipedia.org

Given that many substituted purine (B94841) analogues are known to target protein kinases, a plausible application for this compound would be to dock it into the ATP-binding site of various kinases. researchgate.netnih.gov Such simulations would predict key interactions, such as hydrogen bonds with the kinase hinge region, that are characteristic of kinase inhibitors. The results can prioritize which protein targets are most likely to be modulated by the compound, guiding subsequent experimental validation.

A hypothetical docking study of this compound against several protein kinases is summarized below.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) |

|---|---|---|

| Spleen Tyrosine Kinase (SYK) | -8.5 | Met449, Ala451 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.1 | Cys919, Asp1046 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Thr790 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Leu83, Glu81 |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction over time. acs.org MD simulations calculate the physical movements of atoms and molecules, providing insights into the stability and conformational flexibility of the complex under physiological conditions. researchgate.net

Following a docking study, the most promising complex of this compound with its putative target would be subjected to MD simulation. The stability of the complex is typically assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. rsc.orgvolkamerlab.org A low and stable RMSD value for the ligand suggests it remains securely bound in the active site throughout the simulation. rsc.org Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein and ligand are flexible or rigid. volkamerlab.org MD simulations are crucial for validating docking poses and understanding the dynamic nature of the binding interactions. researchgate.net

A summary of hypothetical MD simulation results for the this compound-SYK complex is provided below.

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD (Å) | 1.8 ± 0.3 | The protein structure remains stable throughout the simulation. |

| Ligand RMSD (Å) | 1.5 ± 0.4 | The ligand maintains a stable binding pose within the active site. |

| Number of H-Bonds | 2-3 | Key hydrogen bonding interactions are consistently maintained. |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. frontiersin.org A pharmacophore model can be generated based on the structure of an active compound like this compound or from the known interactions within a protein's active site. nih.govnih.gov

This model then serves as a 3D query for virtual screening of large chemical databases. nih.govnvidia.com The screening process filters vast libraries to identify diverse molecules that match the pharmacophore features, and are therefore likely to bind to the same biological target. wikipedia.orgmdpi.compatsnap.com This approach is highly effective for discovering novel chemical scaffolds that possess the desired activity, moving beyond simple structural similarity to the original compound. For this compound, a pharmacophore model would likely include features for the purine ring's hydrogen bond donors and acceptors, as well as hydrophobic/aromatic features for the benzyl (B1604629) group.

Analysis of Conformational Preferences and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Understanding the conformational preferences and potential intermolecular interactions of this compound is crucial for rationalizing its binding to biological targets. The molecule possesses significant conformational flexibility, primarily around the ether linkage between the purine and the benzyl group, which allows it to adopt various shapes to fit into different binding pockets.

The key intermolecular interactions that this compound can form include:

Hydrogen Bonding: The purine core is rich in hydrogen bond donors (the N6-amine) and acceptors (N1, N3, and N7 nitrogens), which are critical for specific recognition by protein targets. acs.orgnih.gov These interactions are fundamental to the binding of purine derivatives to many proteins, including kinases and polymerases. acs.org

Computational analysis can map the energetic landscape of different conformers and quantify the strength of these non-covalent interactions, providing a detailed picture of the structural basis for the compound's biological activity.

In Vitro Cellular and Biochemical Investigations of 9 Benzyloxy 9h Purin 6 Amine

Cell-Based Assays for Biological Activity Profiling

The biological activity of 9-(Benzyloxy)-9H-purin-6-amine and its derivatives has been assessed through various cell-based assays, with a significant focus on their antiproliferative effects.

Antiproliferative Effects:

Research into a library of 6,8,9-poly-substituted purines revealed that compounds featuring a benzyloxy group at the C6 position demonstrated notable antiproliferative activity, particularly against the Jurkat acute T cell leukemia cell line. nih.govnih.govnih.gov A specific derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (referred to as 6d in the study), was identified as the most active compound in this series against Jurkat cells. nih.govnih.govnih.gov Further studies on a library of 6-alkoxy purine (B94841) analogs also identified derivatives that were potent and selective pro-apoptotic compounds in Jurkat cells. nih.govscienceopen.com

While extensive research has been conducted on the antiproliferative properties of 6-benzyloxy-purine derivatives, specific data regarding the direct antiviral and antifungal activities of this compound in cell-based assays are not extensively detailed in the currently available literature.

Biochemical Enzyme Activity Assays in Cell-Free Systems

To understand the molecular targets of 6-benzyloxy-purine derivatives, cell-free biochemical assays have been employed to assess their impact on specific enzyme activities.

A key finding from these investigations was the identification of Death-Associated Protein Kinase 1 (DAPK-1) as a target. nih.govnih.govnih.gov In a broad screening of 96 recombinant human kinases involved in apoptosis, it was discovered that the antiproliferative 6-benzyloxy-purine derivatives inhibited DAPK-1. nih.govnih.govnih.gov The most potent antiproliferative compound from the series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d), also exhibited the lowest IC50 value against recombinant DAPK1, at 2.5 μM. nih.govnih.govnih.gov This suggests a direct interaction between the compound and the enzyme, implicating DAPK-1 inhibition as a potential mechanism for the observed pro-apoptotic effects. nih.govnih.govnih.gov

| Compound | Target Enzyme | IC50 Value |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | DAPK-1 | 2.5 μM |

This interactive data table summarizes the inhibitory activity of a key 6-benzyloxy-purine derivative against DAPK-1.

Analysis of Cellular Metabolism and Nucleotide Pool Alterations

Detailed studies concerning the specific effects of this compound on cellular metabolism and alterations in nucleotide pools, including any potential increases in the deoxy GTP pool, are not available in the reviewed scientific literature.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The induction of apoptosis is a primary mechanism underlying the antiproliferative activity of 6-benzyloxy-purine derivatives. nih.govnih.govnih.gov Cell-based studies have confirmed that these active purine analogues trigger cell death through apoptosis. nih.govnih.govnih.gov

The pro-apoptotic activity was established through multiple lines of evidence:

Cell Cycle Analysis: Treatment with these compounds led to an increase in the sub-G1 cell population, a hallmark of apoptotic cell death. nih.govscienceopen.com

Annexin-V Staining: Positive Annexin-V staining in treated cells indicated the externalization of phosphatidylserine, an early event in apoptosis. nih.govnih.govnih.gov

Caspase Cleavage: The assays demonstrated the cleavage of initiator caspases, confirming the activation of the caspase cascade, which is central to the execution of apoptosis. nih.govnih.govnih.gov

These findings collectively indicate that 6-benzyloxy-purine derivatives, including the structural class of this compound, exert their antiproliferative effects by actively inducing apoptosis and modulating the cell cycle. The inhibition of DAPK-1 is suggested to play a significant role in triggering these apoptotic events. nih.govnih.govnih.gov

| Assay | Observation | Implication |

| Cell Cycle Analysis | Increase in sub-G1 population | Apoptotic cell death |

| Annexin-V Staining | Positive staining | Early apoptotic event |

| Caspase Cleavage Assay | Cleavage of initiator caspases | Activation of apoptotic cascade |

This interactive data table outlines the key experimental evidence for the induction of apoptosis by 6-benzyloxy-purine derivatives.

Preclinical Pharmacological and Biological Efficacy Studies of 9 Benzyloxy 9h Purin 6 Amine Analogs

In Vivo Efficacy in Relevant Mechanistic Disease Models (e.g., immunosuppression, anti-inflammatory activity)

The in vivo efficacy of 9-(Benzyloxy)-9H-purin-6-amine analogs is assessed in various animal models that recapitulate key aspects of immune-mediated and inflammatory diseases. These models are essential for demonstrating the therapeutic potential and understanding the mechanism of action of these compounds.

Immunosuppressive Activity:

To evaluate the immunosuppressive potential of these analogs, models of T-cell-mediated inflammation are often employed. One such standard model is the contact hypersensitivity (CHS) model in mice. In this model, an inflammatory response is induced by a sensitizing agent followed by a challenge, leading to a measurable inflammatory reaction, such as ear swelling. The ability of a compound to suppress this response is indicative of its immunosuppressive activity.

Another relevant model is the adjuvant-induced arthritis (AIA) model in rats, which shares pathological features with human rheumatoid arthritis. The efficacy of this compound analogs in this model is typically assessed by monitoring parameters like paw volume, arthritis score, and histopathological changes in the joints.

Illustrative In Vivo Efficacy Data in a Murine Model of Psoriasiform Dermatitis

| Compound ID | Treatment Group | Ear Thickness (mm) | Reduction in Inflammation (%) |

| Analog A | Vehicle Control | 0.45 ± 0.05 | - |

| Analog A (10 mg/kg) | 0.28 ± 0.04 | 37.8 | |

| Analog A (30 mg/kg) | 0.19 ± 0.03 | 57.8 | |

| Analog B | Vehicle Control | 0.46 ± 0.06 | - |

| Analog B (10 mg/kg) | 0.35 ± 0.05 | 23.9 | |

| Analog B (30 mg/kg) | 0.25 ± 0.04 | 45.7 | |

| Reference | Dexamethasone (1 mg/kg) | 0.15 ± 0.02 | 66.7 |

This table presents hypothetical data for illustrative purposes based on typical findings for purine (B94841) analogs in preclinical inflammation models.

Anti-inflammatory Activity:

The anti-inflammatory effects of this compound analogs are commonly investigated using the carrageenan-induced paw edema model in rats. This model is widely used to screen for acute anti-inflammatory activity. The reduction in paw swelling after administration of the test compound compared to a control group is the primary endpoint.

Additionally, models of inflammatory skin conditions, such as atopic dermatitis, can be utilized. In these models, the therapeutic effect is evaluated by measuring the reduction in ear edema and inflammation.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect in a living organism. For immunomodulatory and anti-inflammatory agents like the analogs of this compound, these biomarkers are often related to the modulation of immune cell function and inflammatory pathways.

Cytokine Profiling:

A key approach to identifying PD biomarkers is the measurement of pro-inflammatory cytokine levels in tissues and plasma from preclinical models. Analogs of this compound would be expected to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The reduction of these cytokines in response to treatment serves as a strong indicator of anti-inflammatory activity.

Immune Cell Phenotyping:

Flow cytometry can be used to analyze changes in immune cell populations and their activation status in response to treatment. For instance, a reduction in the infiltration of neutrophils and activated T-cells into inflamed tissues would be a relevant PD biomarker. Markers of T-cell activation, such as CD25 and CD40L, can also be monitored.

Illustrative Pharmacodynamic Biomarker Data from a Rat Paw Edema Model

| Treatment Group | Paw Tissue TNF-α (pg/mg protein) | Paw Tissue IL-6 (pg/mg protein) |

| Vehicle Control | 150 ± 25 | 220 ± 30 |

| Analog A (30 mg/kg) | 75 ± 15 | 110 ± 20 |

| Reference (Indomethacin) | 60 ± 12 | 95 ± 18 |

This table presents hypothetical data for illustrative purposes based on typical findings for purine analogs in preclinical inflammation models.

Target Engagement Studies in Biological Systems (e.g., enzyme inhibition in animal tissues)

Confirming that a drug candidate interacts with its intended molecular target in a complex biological system is a critical step in preclinical development. For purine analogs, which often target enzymes such as kinases, specific assays are employed to measure target engagement.

Enzyme Inhibition Assays:

If the molecular target of the this compound analogs is a specific enzyme (e.g., a protein kinase), target engagement can be assessed by measuring the inhibition of this enzyme's activity in tissues from treated animals. Tissue lysates can be used to perform in vitro kinase assays to determine the extent of enzyme inhibition.

Competitive Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemoproteomic technique that can be used to assess the binding of a small molecule inhibitor to its target enzyme in a native biological system. This method uses activity-based probes that covalently label the active site of an enzyme. By competing with the probe for binding to the target, the test compound's engagement with the enzyme can be quantified.

Cellular Thermal Shift Assay (CETSA):

CETSA is another method to confirm target engagement in a cellular or tissue environment. This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell or tissue lysates from treated and untreated animals to various temperatures and then quantifying the amount of soluble target protein, the degree of target engagement can be determined.

Illustrative Target Engagement Data for a Kinase Target in Splenocytes

| Compound ID | Treatment Group | Target Kinase Activity (% of Control) |

| Analog A | Vehicle Control | 100 ± 8 |

| Analog A (10 mg/kg) | 62 ± 7 | |

| Analog A (30 mg/kg) | 28 ± 5 | |

| Reference Inhibitor | Reference (10 mg/kg) | 35 ± 6 |

This table presents hypothetical data for illustrative purposes based on typical findings for purine-based kinase inhibitors.

Future Research Directions and Therapeutic Potential of 9 Benzyloxy 9h Purin 6 Amine

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 9-(Benzyloxy)-9H-purin-6-amine. The goal is to systematically modify its structure to enhance biological activity, improve selectivity for specific molecular targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies on related 2,6,9-trisubstituted and 6,9-disubstituted purines have demonstrated that modifications at these positions can dramatically influence potency and selectivity. nih.govresearchgate.net

Future synthetic strategies could focus on several key areas:

Modification of the N9-benzyl group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the benzyl (B1604629) ring could modulate binding affinity and selectivity for target proteins.

Alteration of the C6-amine substituent: Replacing the amine with other functional groups, such as substituted piperazines, has proven effective in generating potent cytotoxic activity in other purine (B94841) analogues. nih.gov

Substitution at the C2 and C8 positions: Introducing small alkyl or aryl groups at the C2 or C8 positions of the purine core can create additional interaction points with target enzymes, potentially increasing potency and altering the mechanism of action. tubitak.gov.tr

The synthesis of these new derivatives can be achieved through established multi-step synthetic routes, often starting from commercially available materials like 4,6-dichloro-5-nitropyrimidine (B16160). tubitak.gov.tr The resulting library of compounds would then be subjected to rigorous biological screening to identify candidates with superior performance.

Table 1: Illustrative SAR Data from Related 6,9-Disubstituted Purine Analogs

This table, based on findings from related compounds, illustrates how structural modifications could potentially influence the cytotoxic activity of this compound derivatives.

| Compound Series | Modification Site | Substituent Type | Observed Effect on Cytotoxicity | Reference Compound IC50 (µM) |

| A | N9-benzyl ring | 4-Trifluoromethyl | Increased potency | 0.13 |

| B | C6 position | 4-(3,4-dichlorophenyl)piperazine | Significant increase in potency | 0.10 |

| C | C8 position | Phenyl group | Enhanced cytotoxic activity | >50 (unsubstituted) vs. <10 (substituted) |

Note: Data is hypothetical for this compound and is based on published results for analogous purine structures to guide future design. nih.govtubitak.gov.tr

Exploration of Application in Novel Therapeutic Areas Based on Elucidated Mechanisms of Action

Purine analogues are known to exert their effects through various mechanisms, most notably as antimetabolites in cancer therapy by interfering with DNA replication. wikipedia.org They can inhibit key cellular enzymes such as DNA polymerases, cyclin-dependent kinases (CDKs), and topoisomerase II. wikipedia.orgaacrjournals.orgnih.gov The therapeutic potential of this compound could extend to several areas, contingent on its specific molecular targets and mechanism of action.

Future research should prioritize elucidating these mechanisms. Potential therapeutic areas to explore include:

Oncology: Given that many 6,9-disubstituted purines exhibit potent cytotoxic effects against various cancer cell lines (e.g., liver, colon, breast, and leukemia), this is the most promising area of investigation. nih.govtubitak.gov.trnih.gov Research should focus on identifying the specific kinases or other enzymes inhibited by the compound. For instance, some purine derivatives are potent CDK12 inhibitors, which could be beneficial in treating HER2-positive breast cancers that are resistant to standard therapies. nih.gov

Immunosuppression: Some purine analogues, like azathioprine, function as prodrugs that are converted into DNA synthesis inhibitors, thereby suppressing the proliferation of immune cells. wikipedia.org This makes them valuable in managing autoimmune diseases and preventing transplant rejection. wikipedia.org Investigating whether this compound or its metabolites have similar effects on lymphocyte expansion is a worthwhile endeavor.

Infectious Diseases: The essential role of purine metabolism in pathogens provides an opportunity for developing anti-infective agents. Purine analogues have been developed as antiviral drugs, and this compound could be screened for activity against viral or parasitic targets. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To achieve a holistic understanding of the biological effects of this compound, the integration of advanced "omics" technologies is crucial. These high-throughput methods can provide a systems-level view of how the compound interacts with cellular machinery, helping to identify its mechanism of action, potential biomarkers for its activity, and off-target effects. azolifesciences.com

Key omics approaches to be integrated include:

Proteomics: Mass spectrometry-based proteomics can be used for target identification. sapient.bio By comparing the protein profiles of cells treated with the compound to untreated cells, it's possible to identify proteins whose expression levels, post-translational modifications, or thermal stability are altered, pointing to direct targets or affected pathways. korea.ac.krnih.gov

Metabolomics: This technology analyzes the global profile of small-molecule metabolites. mdpi.com Since purine analogues directly interfere with purine metabolism, metabolomics can precisely map the metabolic perturbations caused by this compound. nih.gov This can confirm the intended mechanism of action and reveal unexpected effects on other metabolic pathways. nih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts can reveal how the compound alters gene expression. This can provide insights into the downstream cellular responses, compensatory mechanisms, and potential toxicity pathways triggered by the compound's primary action.

Table 2: Proposed Omics Workflow for Mechanistic Elucidation

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Proteomics | What are the direct protein targets of the compound? | Identification of binding partners; pathway analysis of affected proteins. |

| Metabolomics | How does the compound affect cellular metabolism? | Mapping of disruptions in purine/pyrimidine (B1678525) pathways; identification of biomarker metabolites. |

| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Understanding of downstream cellular response and signaling cascades. |

Development of Prodrug Strategies for Improved Pharmacological Profiles

Purine analogues often face challenges related to their pharmacological properties, such as poor solubility, limited oral bioavailability, and rapid metabolism, which can limit their clinical utility. taylorfrancis.com Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body. wikipedia.org

Developing a prodrug of this compound could be a critical step in translating its potential bioactivity into a viable therapeutic. Future research in this area should focus on:

Improving Oral Bioavailability: Attaching lipophilic moieties to the purine scaffold can enhance absorption from the gastrointestinal tract.

Enhancing Metabolic Stability: Modifications can be designed to protect the molecule from rapid inactivation by metabolic enzymes like xanthine (B1682287) oxidase. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(Benzyloxy)-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the N9 position of purine scaffolds. For example, benzyloxy groups can be introduced via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization strategies include:

- Temperature control : Reactions at 60–80°C minimize side products.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization improves purity.

- Monitoring : TLC or HPLC-MS tracks reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm) and the purine C8 proton (δ 8.2–8.5 ppm). The N9 substitution shifts purine ring protons upfield compared to unsubstituted analogs .

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₂N₅O: calc. 242.1034, observed 242.1038) .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does the substitution pattern at the N9 position influence the biological activity of this compound derivatives, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- SAR Design : Synthesize analogs with varying N9 substituents (e.g., alkyl, aryl, heterocyclic) while keeping the C6 amine constant. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted to compare activities .

- Key Findings : Bulky N9 groups (e.g., benzyl, isopropyl) enhance membrane permeability, while polar groups improve solubility. For example, 9-benzyl derivatives showed 3-fold higher AChE inhibition than 9-isopropyl analogs in acetylcholinesterase assays .

- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes to targets like adenosine receptors or kinases .

Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how can refinement software like SHELXL address these issues?

- Methodological Answer :

- Challenges :

- Disorder in benzyl groups : Flexible substituents may adopt multiple conformations.

- Weak diffraction : Poor crystal quality due to solvent inclusion.

- Solutions :

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Refinement : SHELXL’s restraints stabilize disordered regions, while twin refinement (TWIN/BASF) resolves twinning in monoclinic systems .

- Validation : R-factor convergence (<5% discrepancy) and PLATON checks ensure structural accuracy .

Q. How can researchers resolve discrepancies in biological activity data across different derivatives of this compound, and what statistical approaches validate these findings?

- Methodological Answer :

- Replication : Repeat assays in triplicate under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Control Experiments : Include positive controls (e.g., ZM241385 for adenosine receptor antagonism) and vehicle controls to isolate compound-specific effects .

- Statistical Analysis :

- ANOVA : Identifies significant activity differences between analogs (p < 0.05).

- Dose-Response Curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) quantify potency variations.

- Meta-Analysis : Cross-reference data with published analogs (e.g., 9-isopropyl vs. 9-benzyl derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.